2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide
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Description
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H20FN5O2S and its molecular weight is 425.48. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis for PET Imaging
The compound has been studied for its potential in radiosynthesis, specifically in the development of radioligands for positron emission tomography (PET) imaging. A study by Dollé et al. (2008) highlights its utility in imaging the translocator protein (18 kDa) with PET, indicating its significance in neurological research.
Neuroinflammation PET Imaging
In neuroscientific research, novel pyrazolo[1,5-a]pyrimidines closely related to this compound have been synthesized and evaluated for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. A study by Damont et al. (2015) demonstrated the synthesis and biological in vitro evaluation of these compounds, further emphasizing their potential in neuroinflammation PET imaging.
Antimicrobial and Insecticidal Applications
Research by Deohate and Palaspagar (2020) explored the antimicrobial and insecticidal potential of related pyrimidine-linked pyrazole heterocyclics. This indicates a broader scope of application in areas like pest control and infectious disease research.
Peripheral Benzodiazepine Receptor Studies
The compound and its derivatives have been studied for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) in contrast to central benzodiazepine receptors (CBRs). A study by Fookes et al. (2008) highlights this aspect, potentially contributing to the understanding of neurodegenerative disorders.
Anticancer Research
The compound and its analogs have been investigated for their potential in anticancer research. A study by Liu et al. (2011) designed and synthesized thiazole-5-carboxylic acid phenylamide derivatives based on the structure of dasatinib, aiming to develop potent anti-tumor drugs.
Antipsychotic Potential
In pharmacological studies, derivatives of the compound have shown an antipsychotic-like profile in behavioral animal tests. A study by Wise et al. (1987) explored novel potential antipsychotic agents, indicating the compound's significance in the development of psychiatric medications.
Antihypertensive Applications
Another potential application is in the development of antihypertensive medications. A pilot trial by Keshari et al. (2020) investigated oxazolo/thiazolo-[3,2-a]-pyrimidin-3(2H)-one and 1,5-dihydroimidazo-[1,2-a]-pyrimidin-3(2H)-one derivatives, highlighting the compound's role in cardiovascular health research.
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c1-12-13(2)24-11-26(20(12)29)10-19(28)23-8-18-14(3)27-9-17(25-21(27)30-18)15-4-6-16(22)7-5-15/h4-7,9,11H,8,10H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDATJGDIKEJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.